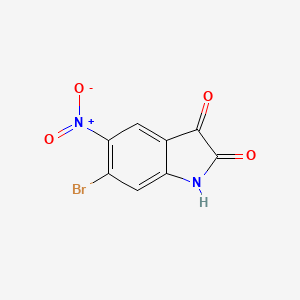

6-bromo-5-nitro-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 6-bromo-5-nitro-1H-indole-2,3-dione, is a brominated and nitrated derivative of indole-2,3-dione, commonly known as isatin. Isatins and their derivatives are of significant interest in organic chemistry due to their diverse biological activities and potential applications in pharmaceuticals. The presence of bromo and nitro groups on the indole skeleton can influence the compound's reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones, which are structurally related to our compound of interest, is achieved from 2-[3-(2-nitrophenyl)-2-oxopropyl]benzaldehydes, obtained from commercially available indan-1-ones in six steps . This indicates that the synthesis of such compounds requires careful planning and execution of multi-step reactions.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Such analyses provide insights into the arrangement of atoms, intermolecular interactions, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions due to the presence of reactive bromo and nitro groups. For instance, the reaction of 3-phenylsydnone with p-toluquinone followed by bromination yielded mono- and dibromo derivatives of 2H-indazole-4,7-dione . This demonstrates the reactivity of the bromo group in electrophilic aromatic substitution reactions, which is a common transformation for brominated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be significantly different from their non-brominated counterparts. For example, the introduction of bromine atoms can affect the photochromic and photomagnetic properties of the compounds . Additionally, the thermal stability of such compounds can be assessed using thermal analysis, as demonstrated by the good thermal stability up to 215 °C of a related brominated indole compound . These properties are important for the potential application of these compounds in materials science and pharmaceuticals.

Scientific Research Applications

Synthesis and Reactivity

6-bromo-5-nitro-1H-indole-2,3-dione, as an isatin derivative, plays a crucial role in the synthesis of heterocyclic compounds. Isatins, including this compound, are pivotal in forming a wide range of N-heterocycles due to their unique structure and synthetic versatility. These compounds undergo various reactions to form new heterocyclic compounds, showcasing their immense potential in synthetic chemistry. The recent literature highlights key reactions like Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, emphasizing their synthetic versatility and role in generating new ideas for research (Sadeghian & Bayat, 2022).

Derivatization and Bioactivity

Isatin derivatives, such as this compound, have garnered attention for their pharmacological importance. These compounds are foundational in developing various analogues with significant therapeutic relevance, including analgesic, anticancer, anti-inflammatory, and antitubercular properties. The synthesis and derivatization of isatin-based compounds lead to biologically active entities that can serve as precursors for numerous useful drugs. This diversity in activity highlights the potential of this compound in medicinal chemistry and drug development (Chauhan et al., 2020).

Umpolung Strategies for Indole Derivatives

The strategic modification of indole derivatives through umpolung, or polarity inversion, opens up new avenues for synthesizing challenging indole derivatives. This approach is particularly relevant for this compound and its analogues, allowing for the functionalization at typically less reactive positions. Umpolung strategies highlight the innovative approaches in synthetic chemistry to overcome the limitations posed by the conventional reactivity of indole compounds, enabling the creation of novel compounds with potential applications in pharmaceutical chemistry (Deka et al., 2020).

Mechanism of Action

Target of Action

6-Bromo-5-nitro-1H-indole-2,3-dione, also known as 6-bromo-5-nitroisatin, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-bromo-5-nitroisatin may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are found in many important synthetic drug molecules and have broad-spectrum biological activities . This suggests that 6-bromo-5-nitroisatin may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Indole derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. This suggests that 6-bromo-5-nitroisatin may have similar antiviral effects.

properties

IUPAC Name |

6-bromo-5-nitro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQRWHLIXOADMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648126 |

Source

|

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667463-68-5 |

Source

|

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

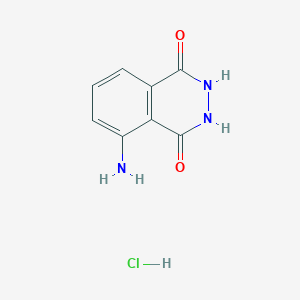

![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)

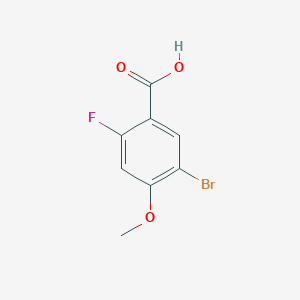

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)

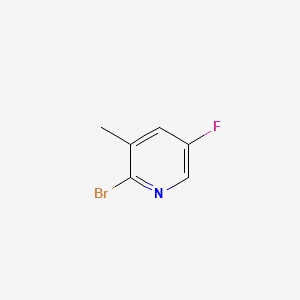

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)